N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide
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Overview
Description
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps. One common approach is the condensation of an appropriate quinoxaline derivative with an acylating agent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and acetamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall activity .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-5-26(16(4)28)22-23(30)27(20-13-9-8-12-19(20)25-22)14-21(29)24-18-11-7-6-10-17(18)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,29) |
InChI Key |
GDVUNDDHJFRSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C(=O)C |
Origin of Product |
United States |
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